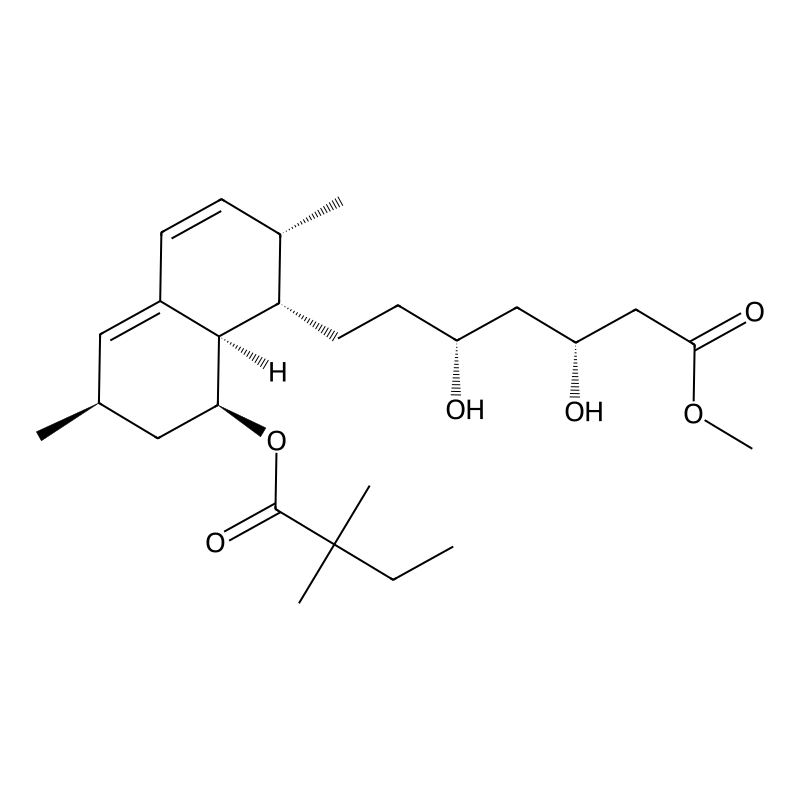

Simvastatin Hydroxy Acid Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Cholesterol Research

Simvastatin HEM has been extensively used in research to understand the mechanisms by which Simvastatin lowers cholesterol levels. Studies have shown that Simvastatin HEM acts by inhibiting an enzyme called HMG-CoA reductase, which is a key step in the cholesterol production pathway. This inhibition leads to a decrease in the production of Low-Density Lipoprotein (LDL), also known as "bad cholesterol", and an increase in High-Density Lipoprotein (HDL), known as "good cholesterol" [].

Applications in Other Areas

Beyond cholesterol research, Simvastatin HEM has been explored in various other scientific research areas, including:

- Cancer research: Studies have investigated the potential anti-cancer properties of Simvastatin HEM, with some findings suggesting it may inhibit the growth and proliferation of certain cancer cells [].

- Neurodegenerative diseases: Research has explored the potential neuroprotective effects of Simvastatin HEM, with some studies suggesting it may offer benefits in conditions like Alzheimer's disease and Parkinson's disease [].

- Inflammation: Simvastatin HEM has been studied for its potential anti-inflammatory properties, which may be relevant in various inflammatory conditions [].

Simvastatin Hydroxy Acid Methyl Ester is a chemical compound with the molecular formula C26H42O6 and a molecular weight of 450.61 g/mol. It is a derivative of Simvastatin, which is widely recognized for its role as a lipid-lowering medication used to manage cholesterol levels in patients at risk of cardiovascular diseases. The compound is characterized by its specific stereochemistry, particularly the (3R,5R) configuration, which plays a crucial role in its biological activity and pharmacological effects .

- Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved, resulting in the formation of Simvastatin Hydroxy Acid and methanol.

- Transesterification: The compound can react with different alcohols to form new esters, which may have varying biological properties.

- Oxidation: The hydroxy groups present in the structure can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions are essential for both understanding the compound's behavior in biological systems and for potential modifications in synthetic chemistry .

Simvastatin Hydroxy Acid Methyl Ester exhibits significant biological activity primarily through its role as an inhibitor of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to reduced cholesterol synthesis and increased uptake of low-density lipoprotein cholesterol from the bloodstream. Additionally, studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, contributing to its therapeutic effects beyond cholesterol management .

The synthesis of Simvastatin Hydroxy Acid Methyl Ester typically involves several steps:

- Starting Material Preparation: The synthesis begins with the appropriate precursor compounds derived from fermentation or chemical synthesis.

- Esterification: The hydroxy acid form of Simvastatin is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity level.

- Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Simvastatin Hydroxy Acid Methyl Ester has various applications in both clinical and research settings:

- Pharmaceutical Research: It serves as a key intermediate in the synthesis of other statins or related compounds.

- Proteomics Research: The compound is utilized in studies investigating lipid metabolism and cardiovascular health.

- Potential Therapeutic Uses: Beyond cholesterol management, ongoing research explores its potential roles in treating conditions such as inflammation and metabolic syndrome .

Interaction studies involving Simvastatin Hydroxy Acid Methyl Ester focus on its pharmacokinetics and pharmacodynamics:

- Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, affecting their efficacy and safety profiles.

- Biological Pathways: Research indicates that it may influence various signaling pathways involved in lipid metabolism, inflammation, and cellular stress responses .

These interactions are crucial for understanding how Simvastatin Hydroxy Acid Methyl Ester can be effectively used alongside other treatments.

Several compounds share structural similarities with Simvastatin Hydroxy Acid Methyl Ester, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Atorvastatin | C33H35FN2O5 | More potent HMG-CoA reductase inhibitor; longer half-life. |

| Lovastatin | C24H36O5 | Natural product; less potent than Simvastatin but similar mechanism. |

| Rosuvastatin | C22H28FN3O6S | Higher potency; unique sulfonamide group enhances solubility. |

| Pravastatin | C23H35O7 | Hydrophilic statin; lower risk of drug interactions due to minimal hepatic metabolism. |

Simvastatin Hydroxy Acid Methyl Ester is unique due to its specific methyl ester functionality, which enhances its solubility and bioavailability compared to some other statins. Its distinct stereochemistry also contributes to its selective inhibition of HMG-CoA reductase, making it a valuable compound in both therapeutic applications and research contexts .